6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile
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Overview
Description
6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile is a complex organic compound featuring a quinoline core substituted with an ethyl group and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the tetrahydroisoquinoline moiety. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Tetrahydroisoquinoline Moiety: This step often involves a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at positions activated by the electron-donating ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting neurological disorders, given the presence of the tetrahydroisoquinoline moiety, which is known for its neuroactive properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of 6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile in biological systems likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The tetrahydroisoquinoline moiety can mimic endogenous neurotransmitters, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-ethylquinoline-3-carbonitrile: Lacks the tetrahydroisoquinoline moiety, making it less complex and potentially less bioactive.
4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile: Similar structure but without the ethyl group, which may affect its electronic properties and reactivity.
Uniqueness
The combination of the ethyl group, quinoline core, and tetrahydroisoquinoline moiety in 6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile makes it unique. This structure provides a balance of electronic and steric properties that can be fine-tuned for specific applications in medicinal chemistry and materials science.
This detailed overview highlights the significance of this compound in various fields, showcasing its potential and versatility
Properties
CAS No. |
1040653-44-8 |
---|---|
Molecular Formula |
C21H19N3 |
Molecular Weight |
313.4 |
Purity |
95 |
Origin of Product |
United States |
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